molecular formula C24H25N5O5S B10862905 N-[4-({4-[(E)-2-(3-nitrophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]hexanamide

N-[4-({4-[(E)-2-(3-nitrophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]hexanamide

Cat. No.: B10862905
M. Wt: 495.6 g/mol
InChI Key: ZFMWFUYXJHHUAG-MDZDMXLPSA-N
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Description

N-{4-[({4-[(E)-2-(3-NITROPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}AMINO)SULFONYL]PHENYL}HEXANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group, a pyrimidinyl group, and a sulfonylphenyl group, all connected to a hexanamide backbone. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[({4-[(E)-2-(3-NITROPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}AMINO)SULFONYL]PHENYL}HEXANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of the nitrophenyl and pyrimidinyl intermediates, followed by their coupling through a sulfonylation reaction. The final step involves the attachment of the hexanamide group under specific reaction conditions, such as the use of appropriate solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[({4-[(E)-2-(3-NITROPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}AMINO)SULFONYL]PHENYL}HEXANAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and pyrimidinyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophile employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or protein binding.

    Medicine: The compound’s potential biological activity suggests it could be explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Its chemical properties may make it useful in the production of specialty chemicals, polymers, or other industrial materials.

Mechanism of Action

The mechanism of action of N-{4-[({4-[(E)-2-(3-NITROPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}AMINO)SULFONYL]PHENYL}HEXANAMIDE likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups may allow it to form hydrogen bonds, electrostatic interactions, or covalent bonds with these targets, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{4-[({4-[(E)-2-(3-NITROPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}AMINO)SULFONYL]PHENYL}HEXANAMIDE include other sulfonylphenyl derivatives, pyrimidinyl compounds, and nitrophenyl-containing molecules. Examples include:

  • N-{4-[(4-Nitrophenyl)sulfonyl]phenyl}acetamide
  • 4-[(E)-2-(3-Nitrophenyl)-1-ethenyl]-2-pyrimidinamine
  • N-{4-[(4-Aminophenyl)sulfonyl]phenyl}hexanamide

Uniqueness

What sets N-{4-[({4-[(E)-2-(3-NITROPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}AMINO)SULFONYL]PHENYL}HEXANAMIDE apart is its combination of functional groups, which may confer unique chemical and biological properties. This combination allows for a diverse range of interactions and reactions, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H25N5O5S

Molecular Weight

495.6 g/mol

IUPAC Name

N-[4-[[4-[(E)-2-(3-nitrophenyl)ethenyl]pyrimidin-2-yl]sulfamoyl]phenyl]hexanamide

InChI

InChI=1S/C24H25N5O5S/c1-2-3-4-8-23(30)26-19-11-13-22(14-12-19)35(33,34)28-24-25-16-15-20(27-24)10-9-18-6-5-7-21(17-18)29(31)32/h5-7,9-17H,2-4,8H2,1H3,(H,26,30)(H,25,27,28)/b10-9+

InChI Key

ZFMWFUYXJHHUAG-MDZDMXLPSA-N

Isomeric SMILES

CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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